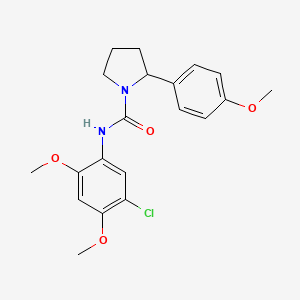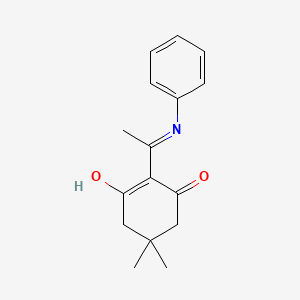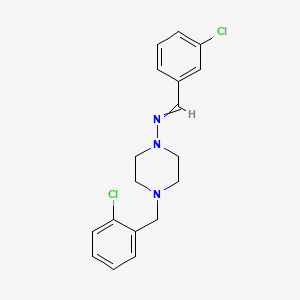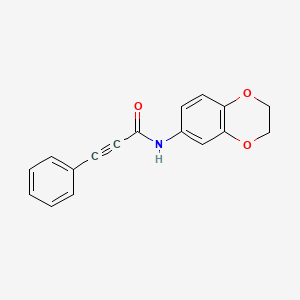
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in regulating cellular stress responses and apoptosis.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its biological effects by inhibiting the JNK pathway, which is involved in regulating cellular stress responses and apoptosis. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the ATP-binding site of JNK and prevents its activation by upstream kinases. This results in the inhibition of downstream signaling pathways, including the activation of transcription factors such as c-Jun and ATF-2, which are involved in regulating gene expression in response to stress and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and cell culture systems. These effects include the inhibition of neuronal cell death and apoptosis, the reduction of oxidative stress and inflammation, and the modulation of neurotransmitter release and synaptic plasticity. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have anti-tumor effects, by inhibiting the growth and metastasis of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the JNK pathway in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve the desired effects. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide may have off-target effects on other kinases or cellular processes, which should be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the JNK pathway, which may have improved therapeutic potential for the treatment of various diseases. Another area of interest is the investigation of the role of the JNK pathway in other biological processes, such as immune function and metabolism. Finally, the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide as a therapeutic agent in clinical trials should be further explored, particularly for the treatment of neurodegenerative disorders and cancer.
合成法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by the reduction of the resulting intermediate to produce the pyrrolidinecarboxylic acid derivative. The final compound is obtained by coupling the acid derivative with 5-chloro-2,4-dimethoxyaniline in the presence of a coupling agent and a base. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. In particular, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. This compound has also been investigated as a potential anti-cancer agent, due to its ability to inhibit the JNK pathway, which is involved in tumor growth and metastasis. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-14-8-6-13(7-9-14)17-5-4-10-23(17)20(24)22-16-11-15(21)18(26-2)12-19(16)27-3/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXDYYZIOBZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)


![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)

![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)